Hexyl 2-cyano-3,3-diphenylprop-2-enoate

Description

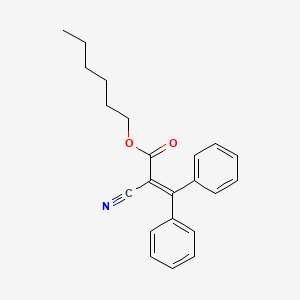

Hexyl 2-cyano-3,3-diphenylprop-2-enoate is a synthetic organic compound characterized by a prop-2-enoate backbone substituted with a cyano group (–CN) and two phenyl groups at the 3-position, esterified with a hexyl chain. The hexyl ester group enhances solubility in nonpolar matrices compared to shorter-chain esters, while the cyano and diphenyl groups contribute to electronic conjugation, influencing stability and reactivity .

Properties

CAS No. |

62149-63-7 |

|---|---|

Molecular Formula |

C22H23NO2 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

hexyl 2-cyano-3,3-diphenylprop-2-enoate |

InChI |

InChI=1S/C22H23NO2/c1-2-3-4-11-16-25-22(24)20(17-23)21(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,2-4,11,16H2,1H3 |

InChI Key |

VOANKDSZAUXMJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC)

Structural Differences: The ethylhexyl variant (CAS 6197-30-4) replaces the hexyl group with a branched 2-ethylhexyl chain, increasing molecular weight (C₂₄H₂₇NO₂ vs. C₂₂H₂₃NO₂ for the hexyl analog) and steric bulk . Functional Implications:

- Lipophilicity : The branched ethylhexyl chain enhances lipid solubility, improving skin permeation in UV-filter applications .

- Stability : Bulkier esters may reduce volatility and increase thermal stability in polymer matrices.

- Applications : OC is explicitly used as a UV filter in consumer products, suggesting the hexyl analog may exhibit similar UV-absorbing properties but with altered pharmacokinetics due to chain-length differences .

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

Structural Differences : This compound substitutes one phenyl group with a 2,4-dimethoxyphenyl ring and uses an ethyl ester. Methoxy (–OCH₃) groups are electron-donating, altering electronic conjugation compared to the diphenyl system in the target compound .

Functional Implications :

- Solubility: The shorter ethyl ester reduces molecular weight (C₁₄H₁₅NO₄ vs. C₂₂H₂₃NO₂) and polarity, decreasing water solubility.

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

Structural Differences: Benzilic acid replaces the cyano and ester groups with a hydroxyl (–OH) and carboxylic acid (–COOH), significantly altering polarity and reactivity . Functional Implications:

- Acidity : The carboxylic acid group (pKa ~3) makes benzilic acid water-soluble at physiological pH, unlike the neutral hexyl ester.

Comparative Data Table

Key Research Findings

- Substituent Effects : Diphenyl groups enhance UV absorption via conjugation, while methoxy substituents (as in the ethyl analog) modify spectral properties .

- Functional Group Role: The cyano group in this compound improves photostability compared to hydroxyl/carboxylic acid systems like benzilic acid .

Q & A

Q. What are the established synthetic routes for Hexyl 2-cyano-3,3-diphenylprop-2-enoate, and how are yields optimized?

The compound is synthesized via esterification of 2-cyano-3,3-diphenylacrylic acid with 2-ethylhexanol. Catalysts like concentrated sulfuric acid or p-toluenesulfonic acid are used under reflux conditions. Key steps include:

Q. What spectroscopic and crystallographic methods validate the structure of Octocrylene?

- NMR : - and -NMR confirm ester and cyano groups (e.g., 1.2–1.6 ppm for hexyl chain, 7.2–7.8 ppm for aromatic protons) .

- IR : Peaks at 2220 cm (C≡N) and 1720 cm (ester C=O) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, revealing a planar acrylate backbone and dihedral angles between phenyl rings (e.g., 15–25°) .

Q. How does Octocrylene’s photostability impact its utility in UV-filter research?

Photostability is assessed via accelerated UV irradiation (e.g., 310 nm, 500 W/m) with HPLC monitoring. The compound’s conjugated system absorbs UVB/UVA (290–360 nm) and resists degradation due to intramolecular hydrogen bonding between the cyano and ester groups. Degradation products (e.g., diphenylketones) are identified using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict Octocrylene’s reactivity and interaction with biological targets?

- DFT calculations : Gaussian or ORCA software optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate electrophilicity.

- Molecular docking : AutoDock Vina simulates binding to proteins like albumin or cytochrome P450, revealing hydrophobic interactions with phenyl groups and hydrogen bonding with the ester moiety .

Q. What experimental strategies resolve contradictions in reported toxicity data?

Discrepancies in toxicity studies (e.g., LD >5 g/kg in rats vs. endocrine disruption in vitro) require:

Q. How do solvent polarity and temperature affect Octocrylene’s stability in formulation studies?

- Accelerated stability testing : Store samples in ethanol, glycerol, or emulsions at 25–40°C for 6–12 months. Monitor degradation via UV-Vis spectroscopy (absorbance at 303 nm).

- Kinetic analysis : Arrhenius plots determine activation energy (~85 kJ/mol), indicating higher stability in non-polar solvents .

Q. What advanced separation techniques improve purity for mechanistic studies?

Q. How does Octocrylene interact with polymeric matrices in material science applications?

- DSC/TGA : Analyze glass transition temperature () shifts in PMMA films, showing enhanced thermal stability (decomposition >250°C).

- SEM/FTIR : Confirm homogeneous dispersion in polymers via surface morphology and absence of phase-separation peaks .

Methodological Challenges and Data Interpretation

Q. How to address discrepancies in crystallographic data between single-crystal and powder XRD?

Q. What statistical approaches validate reproducibility in synthetic batches?

- Design of Experiments (DoE) : Vary catalyst concentration (0.5–2.0 mol%) and reaction time (4–12 hrs) to model yield (%) using response surface methodology.

- ANOVA : Identify significant factors (e.g., temperature > catalyst type) with -values <0.05 .

Environmental and Biological Impact Studies

Q. What analytical workflows detect Octocrylene in environmental samples?

Q. How does Octocrylene’s log PPP (4.5) influence its dermal penetration in pharmacokinetic models?

- Franz diffusion cells : Measure permeation through ex vivo human skin, showing 0.5–2.0% absorption over 24 hrs.

- QSPR models : Corrogate log with permeability coefficients (e.g., = 1.5 × 10 cm/hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.